(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
Benzo[d]thiazol compounds are a class of heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been studied for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol compounds typically includes a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol compounds can vary widely depending on the specific compound and the conditions. For instance, the reaction of phenylthiourea derivatives to 2-aminobenzothiazoles was optimized under a constant current of 40 mA in i-PrOH at an undivided cell, while sodium bromide was an electrolyte and a brominating agent at room temperature .Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives have shown significant potential in anticancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibited antiproliferative activity in human tumor cells, indicating their potential as anticancer agents (González-Álvarez et al., 2013). Additionally, a study on the synthesis and bioactivity of new benzenesulfonamide derivatives as antimicrobial agents highlighted the synthesis of compounds with significant antimicrobial properties, which could be further optimized for anticancer applications (Abbas et al., 2017).
Antiviral and Antibacterial Properties
Compounds containing the benzenesulfonamide moiety have been evaluated for their antiviral and antibacterial properties. For example, new benzisothiazolone and benzenesulfonamide derivatives starting from saccharin sodium were synthesized and showed activity against varicella-zoster virus and cytomegalovirus strains, highlighting their potential in antiviral research (El-Sabbagh, 2013).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter and soil samples have been conducted. These studies developed methods for the simultaneous determination of these compounds, contributing to environmental monitoring and safety assessments (Maceira et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NZ)-4-chloro-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-11(2)12-4-9-15-16(10-12)23-17(20(15)3)19-24(21,22)14-7-5-13(18)6-8-14/h4-11H,1-3H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTUADKEQVDQLJ-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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